Product packaging for 3-Acetyl-5-chloro-4-azaindole(Cat. No.:)

3-Acetyl-5-chloro-4-azaindole

Cat. No.: B12091178
M. Wt: 194.62 g/mol
InChI Key: JLPYMLPFYACJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-chloro-4-azaindole (CAS 1260384-24-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery programs. It features the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold, which is recognized as a privileged structure for modulating biological processes . The azaindole framework is a crucial bioisostere for indole and purine systems, and its incorporation into molecules allows researchers to fine-tune critical properties such as solubility, lipophilicity, and target binding affinity, thereby optimizing the ADME-tox profile of potential drug candidates . This compound is specifically valuable in the design and synthesis of kinase inhibitors. Protein kinases are prominent therapeutic targets in numerous diseases, including oncology, and the azaindole core is particularly effective in this domain because the nitrogen atoms can form essential hydrogen bonds within the ATP-binding site of kinases . The reactive acetyl and chloro substituents on the azaindole core make this compound a versatile intermediate for further synthetic elaboration, enabling access to a diverse array of more complex, target-oriented molecules through various cross-coupling and functional group transformation reactions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B12091178 3-Acetyl-5-chloro-4-azaindole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-4-11-7-2-3-8(10)12-9(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYMLPFYACJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 4 Azaindole Derivatives

General Methodologies for 4-Azaindole (B1209526) Core Synthesis

The construction of the 4-azaindole ring system can be achieved through various synthetic routes, broadly categorized into classical cyclization reactions, modern palladium-catalyzed cross-coupling approaches, and advanced annulation methods.

Classical Cyclization Reactions for Pyrrolo[2,3-b]pyridine Formation

Traditional methods for the formation of the pyrrolo[2,3-b]pyridine core often rely on intramolecular cyclization reactions of appropriately substituted pyridine (B92270) precursors. These methods, while established, sometimes require harsh reaction conditions.

A notable classical approach is the Bartoli indole (B1671886) synthesis , which has been adapted for the preparation of azaindoles. This reaction typically involves the reaction of a nitro-substituted pyridine with an excess of a vinyl Grignard reagent. The reaction proceeds through a series of intermediates to ultimately form the fused pyrrole (B145914) ring.

Another venerable method is the Fischer indole synthesis . Although less commonly applied to azaindoles due to the electron-deficient nature of the precursor hydrazinopyridines, modifications of this reaction have been developed. The Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone derivative. For the synthesis of 4-azaindoles, this would necessitate the use of a 3-hydrazinopyridine derivative.

The Madelung synthesis represents another classical route, which involves the intramolecular cyclization of an N-(2-pyridyl)acetamide or a related derivative under strong base conditions at high temperatures. This method is often limited by the severity of the required conditions.

Palladium-Catalyzed Cross-Coupling Approaches to 4-Azaindole Scaffolds

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for the construction of complex heterocyclic systems, including 4-azaindoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

One prevalent strategy involves the coupling of a substituted aminopyridine with an alkyne, followed by an intramolecular cyclization. For instance, a practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.gov This approach allows for the formation of the bicyclic ring system in a single operational step from readily available starting materials.

Another powerful palladium-catalyzed method is the Larock indole synthesis , which has been adapted for azaindoles. This reaction involves the palladium-catalyzed annulation of an o-haloaniline (or in this case, an o-haloaminopyridine) with an alkyne. This methodology provides a convergent and flexible route to variously substituted azaindoles.

Furthermore, palladium-catalyzed reactions of gem-dichloroolefins with boronic acids have been developed as a modular protocol to synthesize all four isomers of azaindole. organic-chemistry.org This tandem intramolecular C-N and intermolecular Suzuki coupling process offers a versatile entry to the 4-azaindole core.

Advanced Annulation and Heterocycle Construction Methods for 4-Azaindoles

Beyond classical and palladium-catalyzed methods, other advanced strategies for the construction of the 4-azaindole nucleus have been developed. These often involve novel annulation or cycloaddition reactions.

For example, aza-[3+3] annulation reactions, which involve the condensation of vinylogous amides with α,β-unsaturated iminium salts, provide a unique approach to constructing piperidinyl heterocycles and can be conceptually extended to the synthesis of fused pyridine systems. While not a direct synthesis of the pyrrole ring, such strategies highlight the ongoing innovation in heterocyclic synthesis.

Regioselective Functionalization of the 4-Azaindole Ring System

Once the 4-azaindole core is synthesized, its regioselective functionalization is key to accessing a diversity of derivatives. The electronic nature of the bicyclic system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates the preferred sites of electrophilic and nucleophilic attack.

Acylation at the C-3 Position of 4-Azaindoles

The C-3 position of the 4-azaindole ring is analogous to the C-3 position of indole and is the most nucleophilic carbon, making it the preferred site for electrophilic substitution. Acylation at this position is a common transformation to introduce a key carbonyl functionality.

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.orgyoutube.comnih.gov In the context of azaindoles, this reaction is significantly more challenging than for the parent indole nucleus. The presence of the pyridine nitrogen atom deactivates the ring system towards electrophilic attack.

However, effective conditions for the C-3 acylation of 4-, 5-, 6-, and 7-azaindoles have been developed. The most successful procedures typically employ a strong Lewis acid, such as aluminum chloride (AlCl₃), in excess, with an acyl chloride like acetyl chloride in a suitable solvent like dichloromethane. The use of an excess of the Lewis acid is crucial to activate the acyl chloride and overcome the reduced nucleophilicity of the azaindole ring.

The general mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich C-3 position of the 4-azaindole to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the 3-acetylated product.

For the specific synthesis of 3-Acetyl-5-chloro-4-azaindole , a plausible synthetic route would first involve the construction of the 5-chloro-4-azaindole core. This could be achieved by starting with a suitably substituted pyridine, for example, a 3-amino-2,5-dichloropyridine (B19286) derivative, and employing one of the palladium-catalyzed cyclization methods described above. Once the 5-chloro-4-azaindole is obtained, it can then be subjected to Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group at the C-3 position, yielding the target compound. The regioselectivity of the acylation is expected to strongly favor the C-3 position due to the electronic properties of the 4-azaindole ring system.

Below is a table summarizing the key reactions and reagents involved in the synthesis of 3-acetyl-4-azaindole derivatives.

Reaction StepReagents and ConditionsProduct
4-Azaindole Core Synthesis (Example: Palladium-Catalyzed)3-Amino-2-bromopyridine, Alkenyl bromide, Pd₂(dba)₃, XPhos, t-BuONa4-Azaindole
C-3 Acylation (Friedel-Crafts)4-Azaindole, Acetyl chloride, Excess AlCl₃, CH₂Cl₂3-Acetyl-4-azaindole
Alternative Strategies for 3-Acyl Substitution in Azaindoles

The introduction of an acyl group at the C-3 position of the 4-azaindole nucleus is a crucial transformation in the synthesis of various biologically active compounds. While traditional Friedel-Crafts acylation remains a prevalent method, a number of alternative strategies have been developed to address challenges such as regioselectivity, substrate scope, and harsh reaction conditions.

Lewis Acid-Catalyzed Acylations: A common and effective method for the 3-acylation of azaindoles involves the use of a Lewis acid catalyst with an acylating agent, such as an acyl chloride or anhydride. nih.govsigmaaldrich.comorganic-chemistry.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acylating agent, facilitating the attack by the electron-rich pyrrole ring of the azaindole. A variety of Lewis acids have been employed for this purpose, with the choice of catalyst often influencing the reaction's efficiency and selectivity. For instance, strong Lewis acids like aluminum chloride (AlCl₃) are frequently used and have been shown to provide good results when used in excess in solvents like dichloromethane. nih.gov Zirconium tetrachloride (ZrCl₄) has also been identified as an effective catalyst for the regio- and chemoselective Friedel-Crafts acylation of indoles, a reaction that can be extrapolated to azaindole systems. nih.gov This method is advantageous as it can minimize competing reactions that arise from the nucleophilic character of the indole nitrogen. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction offers a milder alternative for the introduction of a formyl group (a specific type of acyl group) at the C-3 position of azaindoles. iaamonline.orgijpcbs.comsigmaaldrich.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. ijpcbs.com The resulting electrophilic iminium species is then attacked by the azaindole ring. The Vilsmeier-Haack reaction is particularly useful for substrates that are sensitive to strong Lewis acids. Recent advancements have explored solvent-free conditions for this transformation, enhancing its environmental friendliness and operational simplicity. iaamonline.org

Organometallic and Cross-Coupling Approaches: The use of organometallic reagents and cross-coupling reactions represents a more modern approach to 3-acylation. rsc.org These methods often involve the initial C-3 metallation of the azaindole, followed by reaction with an acylating agent. While highly effective, these strategies may require N-protection of the azaindole to prevent undesired side reactions at the nitrogen atom. The development of new palladium catalysts and ligands has significantly expanded the scope of these cross-coupling reactions in azaindole chemistry. nih.govdoaj.org

Photocatalytic Methods: Emerging strategies in organic synthesis include the use of visible-light photocatalysis for C-H functionalization. researchgate.netresearchgate.netrsc.org Photocatalytic acylation of indoles has been demonstrated, and this technology holds promise for the 3-acylation of azaindoles under mild and environmentally benign conditions. researchgate.netrsc.org These reactions often proceed through radical intermediates, offering a different reactivity profile compared to traditional ionic pathways.

Strategy Acylating Agent Catalyst/Reagent Key Features
Lewis Acid-Catalyzed AcylationAcyl chloride, AnhydrideAlCl₃, ZrCl₄Effective for a range of acyl groups, regioselective for C-3. nih.govnih.gov
Vilsmeier-Haack ReactionDMF, N,N-dimethylacetamidePOCl₃, Oxalyl chlorideMilder conditions, primarily for formylation. iaamonline.orgijpcbs.com
Organometallic ApproachesAcyl chlorideOrganolithium or Grignard reagents, followed by trappingRequires C-3 metallation, may need N-protection. rsc.org
Photocatalytic Acylationα-keto acids, AldehydesPhotoredox catalystMild, environmentally friendly conditions, proceeds via radical mechanism. researchgate.netrsc.org

Introduction of Halogen Substituents on the Pyridine Moiety

The introduction of halogen atoms, particularly chlorine, onto the pyridine ring of the 4-azaindole scaffold is a critical step in the synthesis of many pharmaceutical intermediates. The position of halogenation is crucial for the subsequent chemical transformations and the biological activity of the final molecule.

Direct Halogenation Methods for Selective Chlorination at the C-5 Position

Direct C-H halogenation of azaindoles presents a challenge due to the presence of multiple reactive sites. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Therefore, achieving selective chlorination at the C-5 position of the pyridine moiety often requires specific reagents and reaction conditions that can overcome the inherent reactivity of the pyrrole ring or direct the halogenation to the desired position.

Common chlorinating agents for direct aromatic chlorination include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas. google.comorganic-chemistry.orgresearchgate.netnih.gov However, the direct application of these reagents to unprotected 4-azaindole can lead to a mixture of products, including chlorination at the C-3 position of the pyrrole ring and polychlorination. To achieve C-5 selectivity, one might need to employ protecting groups on the pyrrole nitrogen to modulate the reactivity of the bicyclic system.

Enzymatic halogenation offers a highly selective alternative for the functionalization of heterocyclic compounds. sigmaaldrich.com Halogenase enzymes can catalyze the site-selective chlorination of aromatic rings under mild conditions, potentially providing a green and efficient route to 5-chloro-4-azaindole. However, the development of a specific enzyme for this transformation would require significant research and protein engineering efforts.

Precursor-Based Chlorination Routes for 5-Chloro-4-azaindole Derivatives

Given the challenges of direct selective chlorination, precursor-based routes are often a more reliable strategy for the synthesis of 5-chloro-4-azaindole derivatives. These methods involve the synthesis of a 4-azaindole precursor that is already functionalized in a way that facilitates subsequent chlorination at the C-5 position.

One common approach is the use of an N-oxide intermediate. nih.gov The oxidation of the pyridine nitrogen to an N-oxide deactivates the pyridine ring towards electrophilic attack and can direct substitution to specific positions. For 7-azaindole (B17877), N-oxidation has been shown to facilitate regioselective chlorination. researchgate.net A similar strategy could be envisioned for 4-azaindole, where the N-oxide directs chlorination to the C-5 position.

Another precursor-based method involves the hydrogenation of the pyridine ring to a tetrahydropyridine (B1245486) or piperidine (B6355638) derivative, followed by chlorination and subsequent re-aromatization. A patent for the synthesis of 5-chloro-7-azaindole describes a process where 7-azaindole is first hydrogenated to 7-azaindoline, which is then chlorinated and dehydrogenated to yield the final product. google.com This multi-step approach allows for better control over the regioselectivity of the chlorination step.

The following table outlines the key differences between direct and precursor-based chlorination methods.

Method Description Advantages Disadvantages
Direct Halogenation Direct reaction of 4-azaindole with a chlorinating agent.Potentially fewer steps.Often lacks regioselectivity, leading to mixtures of isomers.
Precursor-Based Routes Synthesis of a modified 4-azaindole precursor followed by chlorination and further transformations.High regioselectivity, better control over the reaction.Typically involves a multi-step synthesis, which can be longer and more complex. google.com

Specific Methodological Considerations for this compound Synthesis

Convergent and Linear Synthetic Pathways to the Target Compound

Two primary synthetic strategies can be envisioned for the preparation of this compound: a linear pathway and a convergent pathway. researchgate.net

A linear synthetic pathway would involve the sequential modification of the 4-azaindole core. This could proceed in two ways:

Chlorination followed by Acylation: 4-azaindole is first chlorinated at the C-5 position to yield 5-chloro-4-azaindole. This intermediate is then subjected to a 3-acylation reaction to introduce the acetyl group.

Acylation followed by Chlorination: 4-azaindole is first acylated at the C-3 position to give 3-acetyl-4-azaindole. This intermediate is then chlorinated at the C-5 position.

The choice between these two linear routes would depend on the influence of the existing substituent on the regioselectivity and reactivity of the subsequent reaction. For example, the presence of an electron-withdrawing acetyl group at C-3 might deactivate the pyrrole ring, potentially facilitating a more selective chlorination on the pyridine ring.

A convergent synthetic pathway would involve the synthesis of two or more complex fragments that are then joined together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a suitably substituted pyridine precursor and a substituted pyrrole precursor, which are then cyclized to form the 4-azaindole ring system. For instance, a substituted 3-amino-4-chloropyridine (B21944) could be reacted with a three-carbon synthon already containing the acetyl functionality to construct the pyrrole ring. Convergent syntheses are often more efficient for the large-scale production of complex molecules as they allow for the parallel synthesis of different parts of the molecule. researchgate.net

Optimization Strategies for Yield and Purity in Multi-Step Synthesis

Optimizing the yield and purity in a multi-step synthesis is crucial for the economic viability and practical application of the final compound. researchgate.netresearchgate.net Several key parameters can be systematically varied to improve the outcome of each synthetic step.

Reaction Conditions:

Catalyst Screening: For reactions involving catalysts, such as Lewis acid-catalyzed acylations or palladium-catalyzed cross-couplings, screening a variety of catalysts and ligands is essential to identify the most active and selective system. researchgate.net

Solvent Effects: The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and products. A systematic screening of different solvents or solvent mixtures is often necessary. researchgate.net

Temperature and Reaction Time: These parameters are critical for controlling the reaction kinetics and minimizing the formation of byproducts. Optimization often involves finding a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions.

Work-up and Purification:

Extraction and Washing: Proper work-up procedures are essential to remove impurities and unreacted starting materials. The choice of extraction solvents and aqueous washing solutions should be carefully considered.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is key to obtaining high purity crystals with good recovery. For isomeric mixtures, fractional crystallization can sometimes be employed. google.com

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is critical for achieving good separation of the desired product from impurities.

The following table provides a general overview of optimization strategies applicable to the synthesis of this compound.

Parameter Optimization Strategy Rationale
Catalyst Screen a range of Lewis acids for acylation; screen palladium catalysts for cross-coupling.To maximize reaction rate and selectivity. researchgate.net
Solvent Test a variety of polar and non-polar solvents.To improve solubility, reaction rate, and in some cases, selectivity. researchgate.net
Temperature Vary the reaction temperature to find the optimal balance between rate and selectivity.To control reaction kinetics and minimize byproduct formation.
Purification Optimize crystallization conditions; develop efficient chromatography methods.To achieve high purity of the final product and intermediates. google.com

Biological Investigations and Mechanistic Insights of 4 Azaindole Compounds

Protein Kinase Inhibition by 4-Azaindole (B1209526) Scaffolds

Azaindole derivatives are prominent in the development of protein kinase inhibitors. mdpi.com Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govacs.org The azaindole structure is particularly well-suited to act as an ATP-competitive inhibitor, mimicking the adenine (B156593) component of ATP to bind within the enzyme's active site. pharmablock.comjst.go.jp This has led to the development of numerous azaindole-based compounds targeting various kinases. mdpi.comnih.gov

Research has identified 4-azaindole derivatives as potent inhibitors against several key protein kinases involved in disease progression.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key mediator of inflammatory cytokine biosynthesis, making it a target for chronic inflammatory and autoimmune diseases. nih.gov A series of 4-azaindole derivatives has been developed, with compounds demonstrating potent inhibition of p38. nih.govresearchgate.net For instance, the compound 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine was identified as a lead structure, which, after optimization, yielded potent inhibitors of p38. nih.gov

c-Met Kinase: The c-Met receptor tyrosine kinase plays a role in cell motility, angiogenesis, and tissue regeneration, and its aberrant activation is linked to cancer. mdpi.com Several 4-azaindole derivatives have been identified as inhibitors of c-Met kinase. nih.gov N-nitrobenzenesulfonyl-4-azaindoles, for example, showed inhibitory concentrations (IC50) in the nanomolar range (20-70 nM). mdpi.comnih.gov Further optimization focusing on substitutions at the N-1 and C-6 positions of the azaindole ring led to compounds with enhanced potency. nih.gov

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential regulators of mitosis. nih.govhaematologica.org Their overexpression is linked to chromosomal instability and tumorigenesis, making them attractive anticancer targets. haematologica.orgnih.gov Azaindole-based molecules have been developed as inhibitors of Aurora kinases. nih.govgoogle.com For example, a series of imidazo[4,5-b]pyridine derivatives built upon an azaindole scaffold demonstrated high potency and selectivity for Aurora-A kinase in cellular assays. acs.org

The efficacy of azaindole scaffolds as kinase inhibitors stems from their ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. mdpi.com The nitrogen atom in the pyridine (B92270) ring of the azaindole core is crucial, as it often acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor. nih.govjst.go.jp

This arrangement allows the azaindole moiety to form two key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. pharmablock.comjst.go.jp This bidentate hydrogen bonding pattern mimics the interaction of adenine with the kinase hinge and is a common feature of many ATP-competitive inhibitors. jst.go.jpmdpi.com For example, X-ray crystallography has shown that 7-azaindole (B17877) inhibitors bind to the hinge region of c-Met, with the N-7 atom accepting a hydrogen bond from the backbone NH of Met1160 and the N-1 atom donating a hydrogen bond to the carbonyl of the same residue. nih.gov Similarly, 4-azaindole inhibitors of p38 MAP kinase interact with the hinge residue Met109. researchgate.net The specific orientation of the azaindole within the binding site can be classified as "normal" or "flipped," influencing which substituents can be added to optimize interactions with other parts of the ATP pocket, such as the ribose-binding region or hydrophobic pockets. jst.go.jp

Structure-activity relationship (SAR) studies are crucial for optimizing the azaindole scaffold to achieve high potency and selectivity for a specific kinase target. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity.

For 4-azaindole-based p21-activated kinase-1 (PAK1) inhibitors, replacing an indole (B1671886) core with a 4-azaindole scaffold was shown to lower lipophilicity while maintaining potent inhibition. nih.gov Further SAR studies identified that specific substitutions on the azaindole ring led to superior biochemical activity and significant selectivity for group I over group II PAKs. nih.gov In the development of p38 inhibitors, SAR focused on modulating the physical properties of the 4-azaindole core to maintain potent inhibition while improving characteristics for further study. nih.gov For c-Met inhibitors, optimization revealed that adding a piperazine (B1678402) group at the C-6 position of the 4-azaindole ring yielded the best results. nih.gov Similarly, for Fms-like tyrosine kinase 3 (FLT3) inhibitors, matched molecular pair analysis of azaindole analogs identified highly active sub-nanomolar inhibitors. researchgate.net

Table 1: SAR Insights for Azaindole-Based Kinase Inhibitors

Kinase TargetScaffoldKey SAR FindingImpactReference
PAK14-AzaindoleSubstitution of indole with 4-azaindole.Lowered lipophilicity, maintained potency, and improved cellular activity. nih.gov
p38 MAP Kinase4-AzaindoleModifications to the core to balance potency and physical properties.Identified potent inhibitors with properties suitable for advanced studies. nih.gov
c-Met4-AzaindoleIntroduction of a piperazine group at the C-6 position.Led to the most promising results in the series. nih.gov
FLT3AzaindoleMatched molecular pair analysis led to new analogs.Identification of highly active, sub-nanomolar inhibitors. researchgate.net

Antimicrobial Research on Azaindole Derivatives

Beyond their role as kinase inhibitors, azaindole derivatives have been investigated for their antimicrobial properties. This research encompasses activity against bacteria, fungi, and parasites. ijper.orgpjsir.org

Azaindole derivatives have demonstrated notable antibacterial activity. pjsir.orgasianindexing.com Certain compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. pjsir.org One key mechanism of action identified for azaindole compounds against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is the destabilization of the outer membrane's integrity. acs.orgnih.gov This disruption, likely mediated through interactions with lipopolysaccharides (LPS), enhances the permeability of the bacterial membrane. acs.orgnih.gov

This activity allows azaindole derivatives to act as potentiators or synergizers for other antibiotics (e.g., rifampicin, erythromycin) that are typically ineffective against Gram-negative bacteria due to this outer membrane barrier. acs.orgnih.gov In the presence of these azaindoles, such antibiotics can achieve submicromolar minimum inhibitory concentrations (MICs). acs.orgnih.gov Other studies have pointed to the inhibition of the FtsZ protein, which is essential for bacterial cell division, as another potential mechanism of action. pjsir.org

Table 2: Antibacterial Activity of Selected Azaindole Derivatives

Bacterial TargetActivity/MechanismReference
Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)Potentiates activity of other antibiotics by destabilizing the outer membrane (LPS). acs.orgnih.gov
Staphylococci (including MRSA)Inhibition of FtsZ, preventing cell division. pjsir.org
Gram-positive and Gram-negative bacteriaCompounds showed moderate to significant inhibitory effects. pjsir.orgasianindexing.com

Antifungal Activity: Several studies have explored the potential of azaindole derivatives as agricultural fungicides. ndl.go.jp Certain 7-azaindole derivatives showed considerable activity against various fungi, particularly the rice blast fungus Pyricularia oryzae. ndl.go.jp Halogenated derivatives, such as 6-chloro-7-azaindole, were effective against different fungi, including those causing rice bacterial leaf blight and cucumber anthracnose. ndl.go.jp Other research has also noted the antifungal properties of various azaindole analogs. ijper.orgsphinxsai.com

Antimalarial Investigations: The azaindole scaffold has also been explored in the search for new antimalarial agents. acs.orgpjps.pk For example, 1-p-chlorobenzyl-7-azaindole-3-α-piperidylmethanol was synthesized as a potential antimalarial compound. acs.org More recent work has focused on optimizing substituted 7-azaindole derivatives as inhibitors of Plasmodium falciparum kinases, such as PfCLK3, which are essential for the parasite's life cycle. jst.go.jp

Exploration of Other Biological Targets and Pathways

While the primary focus of research on 4-azaindole compounds has often been on their kinase inhibitory effects, the versatile scaffold of these molecules lends itself to a broader range of biological activities. Investigations have extended into their potential as antiviral agents, modulators of various oncogenic pathways beyond kinases, and as therapeutic agents for inflammatory and protozoal diseases.

The 4-azaindole core is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored for their antiviral properties. iosrjournals.org A significant area of this research has been the development of 4-azaindole-based compounds as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the HIV virus. nih.govresearchgate.net

HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. researchgate.net The inhibition of this enzyme presents a promising therapeutic strategy against HIV/AIDS. researchgate.net Azaindole carboxylic acids and hydroxamic acids have been identified as potent inhibitors of the HIV-1 integrase enzyme. nih.gov Specifically, 4-fluorobenzyl substituted azaindole hydroxamic acids have demonstrated significant antiviral activities in cell-based assays, highlighting a structurally simple scaffold for the development of novel HIV-1 integrase inhibitors. nih.gov

Research has also focused on the synthesis and evaluation of various substituted azaindole derivatives to understand their structure-activity relationships (SAR) for HIV-1 integrase inhibition. For instance, a study on 3,6-diaryl 7-azaindoles revealed that para-substitution on the C3 aryl ring and the presence of an aryl group at the C6 position are important for enhanced strand transfer inhibition. acs.org One particular compound from this series, with a 2,4-difluoro phenyl group at C3 and a 4-pyridyl ring at C6, showed promising inhibitory activity and low cytotoxicity. acs.org

Beyond HIV, the broader antiviral potential of azaindole derivatives is also being investigated. A series of 3-alkynyl-5-aryl-7-aza-indoles has shown potential as broad-spectrum antiviral agents, with activity against Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

Table 1: Antiviral Activity of Selected Azaindole Derivatives

Compound ClassVirus TargetKey FindingsReference
Azaindole hydroxamic acidsHIV-1 IntegrasePotent inhibition in cell-based assays. nih.gov
3,6-Diaryl 7-azaindolesHIV-1 IntegrasePara-substitution on C3 aryl and C6 aryl group enhances activity. acs.org
3-Alkynyl-5-aryl-7-aza-indolesRSV, SARS-CoV-2Demonstrated broad-spectrum antiviral activity. nih.gov

While kinase inhibition is a major area of cancer research for azaindole compounds, their anticancer effects are not limited to this mechanism. sci-hub.se The 4-azaindole scaffold has been incorporated into molecules designed to interact with other critical targets in oncogenic pathways.

One such target is the poly(ADP-ribose)polymerase protein-1 (PARP-1), an enzyme involved in DNA repair and the regulation of programmed cell death. nih.gov A 7-azaindole-1-carboxamide, ST7710AA1, has shown anti-proliferative activity against cancer cell lines and antitumor activity in vivo by inhibiting PARP-1. nih.gov

Another non-kinase target is the interaction between p53 and MDM2. The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common mechanism for cancer cells to evade apoptosis. A study on indole derivatives containing a p53-MDM2 mediated pathway showed that these compounds could induce apoptosis and cell cycle arrest. nih.gov

Furthermore, azaindole derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs). One study reported a series of indole derivatives with inhibitory activity against both bromodomain-containing protein 4 (BRD4) and HDACs, with one compound showing potent inhibition of HDAC4. sci-hub.se

Table 2: Modulation of Non-Kinase Oncogenic Pathways by Azaindole Derivatives

CompoundTarget/PathwayBiological EffectReference
ST7710AA1PARP-1Anti-proliferative and antitumor activity. nih.gov
Indole derivativep53-MDM2Apoptosis and cell cycle arrest. nih.gov
Indole derivativeHDAC4, BRD4Potent inhibition of HDAC4. sci-hub.se

The therapeutic potential of 4-azaindole compounds extends to other areas, including anti-inflammatory and antiprotozoal applications.

Anti-inflammatory Activity:

Several studies have explored the anti-inflammatory properties of indole and azaindole derivatives. rjptonline.orgresearchgate.net For instance, a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles exhibited significant anti-inflammatory activities. researchgate.net The mechanism of action for the anti-inflammatory effects of some indole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2). rjptonline.org Additionally, a 7-azaindole derivative has been shown to possess anti-inflammatory activity by inhibiting the Orai calcium channel, which led to a reduction in airway cell infiltration in a rat model of allergic inflammation. nih.gov

Antiprotozoal Activity:

Derivatives of the 4-azaindole scaffold have also been investigated for their efficacy against protozoan parasites. Research has demonstrated the activity of 3,5-disubstituted-7-azaindoles against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). One compound in this series showed a high potency with a pEC50 value greater than 7.0. Another study identified a 2-phenylindole (B188600) derivative with significant activity against T. b. brucei, suggesting its potential for further optimization as a trypanocidal agent. nih.gov Furthermore, certain indole derivatives have shown promise as antimalarial agents, exhibiting activity against Plasmodium falciparum. malariaworld.org

Table 3: Anti-inflammatory and Antiprotozoal Activities of Azaindole Derivatives

Compound ClassTherapeutic AreaKey FindingsReference
4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrilesAnti-inflammatorySignificant anti-inflammatory activity observed. researchgate.net
7-Azaindole derivativeAnti-inflammatoryInhibition of Orai calcium channel, reduced airway inflammation. nih.gov
3,5-Disubstituted-7-azaindolesAntiprotozoal (HAT)High potency against Trypanosoma brucei.
2-Phenylindole derivativeAntiprotozoal (HAT)Significant activity against T. b. brucei. nih.gov
Indole derivativesAntiprotozoal (Malaria)Activity against Plasmodium falciparum. malariaworld.org

Computational Chemistry and Structural Biology in 4 Azaindole Research

In Silico Approaches for Ligand Design and Optimization

In silico techniques have become indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding modes of 4-azaindole (B1209526) derivatives and identifying key interactions that contribute to their biological activity.

For instance, in the context of kinase inhibition, docking studies have been employed to predict the binding of 3,5-disubstituted-7-azaindole derivatives within the ATP active site of kinases. nih.gov These studies help in understanding how modifications to the azaindole core can influence binding affinity and selectivity. nih.gov Similarly, molecular docking has been utilized to investigate the binding of 7-azaindole (B17877) derivatives to the SARS-CoV-2 spike protein-hACE2 interface, revealing key interactions that could disrupt viral entry. nih.gov

A docking study of various 7-azaindole derivatives targeting the prototype foamy virus (PFV) integrase, a model for HIV-1 integrase, demonstrated that these compounds can establish favorable binding interactions. acs.org The study highlighted the importance of hydrophobic interactions and electrostatic interactions with magnesium ions in the active site. acs.org

Compound/Derivative Target Key Interactions Observed in Docking Reference
3,5-Disubstituted-7-azaindolesKinase ATP active sitePrediction of binding mode nih.gov
7-Azaindole derivativesSARS-CoV-2 S1-RBD-hACE2Hydrogen bonds with ASP30 and LYS26 (hACE2), pi-cation interactions with ARG403 (S1-RBD) nih.gov
Diaryl 7-azaindolesPFV-IntegraseHydrophobic interactions with Pro214 and Tyr212, electrostatic interactions with Mg2+ ions acs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies on substituted 4- and 6-azaindole-3-carboxamide derivatives have been developed to understand their renin inhibitory activity. researchgate.net These models have shown that descriptors related to the presence of methyl, methoxy, fluorine, and chlorine substituents contribute positively to the binding affinity. researchgate.net Such models provide valuable insights for optimizing the substituents on the azaindole ring to enhance biological activity. researchgate.net

Advanced Simulation Techniques for Conformational and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor interactions, advanced simulation techniques offer a dynamic view of these complexes.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of 4-azaindole research, MD simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex over time.

MD simulations of 7-azaindole derivatives bound to the SARS-CoV-2 S1-RBD-hACE2 complex revealed that these compounds can stably bind to the interface and induce structural changes in both the spike protein and the ACE2 receptor. nih.gov These simulations help to understand the dynamic nature of the interactions and how they contribute to the inhibition of viral entry. nih.gov

Predicting the binding free energy of a ligand to its target is a key goal of computational chemistry. Various methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, are used to estimate these energies. google.com These calculations can help to rank compounds based on their predicted affinity and to identify the most promising candidates for further development. The accurate prediction of binding free energies can significantly reduce the number of compounds that need to be synthesized and tested experimentally. google.comsci-hub.se

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Experimental structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution three-dimensional structures of macromolecules and their complexes with ligands.

X-ray crystallography has been instrumental in elucidating the binding modes of various azaindole derivatives to their target proteins. For example, the crystal structure of the prototype foamy virus (PFV) integrase in complex with inhibitors has been used to guide the design of new HIV-1 integrase inhibitors based on the 7-azaindole scaffold. acs.org Similarly, X-ray structures of kinases with bound azaindole inhibitors provide detailed information about the interactions in the ATP binding site, which is crucial for designing more potent and selective inhibitors. nih.govnih.gov The analysis of these crystal structures reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for high-affinity binding. nih.govnih.gov

The structure of 5-chloro-7-azaindole-3-carbaldehyde has been determined by single-crystal X-ray diffraction, revealing that the molecules form dimers through strong hydrogen bonds. mdpi.com Such structural information is vital for understanding the solid-state properties and intermolecular interactions of these compounds. mdpi.com

While there are no specific cryo-EM studies found for 3-Acetyl-5-chloro-4-azaindole in the provided search context, cryo-EM is a powerful technique for determining the structures of large and flexible protein complexes that are difficult to crystallize. nih.gov It has the potential to be applied to understand the interaction of 4-azaindole derivatives with their biological targets in the future.

Compound Technique Key Structural Insights PDB ID (if applicable) Reference
Raltegravir (in complex with PFV-IN)X-ray CrystallographyBinding mode in the integrase active site, guiding design of azaindole inhibitors.3OYA acs.org
3-substituted 7-azaindole derivative (in complex with ROCK1)X-ray CrystallographyBidentate interaction with the hinge region of the kinase.5KKS nih.gov
5-chloro-7-azaindole-3-carbaldehydeX-ray CrystallographyDimer formation via strong N1–H1⋅⋅⋅N7′ hydrogen bonds.Not specified mdpi.com
cis-[PtI2(2Me4Claza)2]∙DMFX-ray CrystallographyStructure of the platinum complex containing a 4-chloro-7-azaindole (B22810) derivative.Not specified plos.org

Analysis of 4-Azaindole Binding Modes with Target Proteins

Computational docking and X-ray crystallography studies of various 4-azaindole derivatives have revealed a conserved binding pattern, particularly within the ATP-binding site of protein kinases. These kinases are a common target for azaindole-based inhibitors.

The 4-azaindole core typically establishes crucial hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine (B156593) base of ATP. The nitrogen atom at position 4 of the azaindole ring is well-positioned to act as a hydrogen bond acceptor from a backbone amide proton in the hinge region, a common feature observed across many kinase inhibitor complexes.

For instance, studies on 4-azaindole inhibitors of c-Met kinase have confirmed this binding mode through X-ray crystallography. Similarly, research on 4-azaindole inhibitors of p38 MAP kinase shows the pyridine (B92270) nitrogen forming a key hydrogen bond with the backbone NH of Met109 in the hinge region. In the case of TGFβRI kinase inhibitors, the 4-azaindole scaffold interacts with the conserved lysine (B10760008) residue, while a pyridinylacetamide group engages with the hinge.

The substituents on the 4-azaindole ring play a critical role in defining the inhibitor's specificity and potency by forming additional interactions with the protein. The acetyl group at the 3-position and the chloro group at the 5-position of This compound would be expected to modulate its binding affinity and selectivity. The acetyl group could engage in additional hydrogen bonding or occupy a specific sub-pocket, while the chloro group can form halogen bonds or interact with hydrophobic residues. For example, in a series of 7-azaindole inhibitors, a chloro substituent was speculated to fill a space in the binding pocket and influence the planarity of the molecule.

A summary of key interactions for representative 4-azaindole derivatives with their target kinases is presented in the table below.

Target Protein4-Azaindole DerivativeKey InteractionsPDB Code
c-Met KinaseNot SpecifiedHydrogen bond with hinge region2wd1
p38 MAP Kinase3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridineHydrogen bond with Met1091OZ1
TGFβRI Kinase3-pyridyl substituted 4-azaindoleInteraction with conserved lysine, water-mediated hydrogen bonds5QIK
Cytochrome C Peroxidase4-AzaindoleNot specified4JPL

Insights into Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event; it is a dynamic process that can induce significant conformational changes in both the ligand and the protein. These changes are often essential for the biological activity of the molecule.

For kinase inhibitors, including those based on the 4-azaindole scaffold, binding can stabilize specific protein conformations. Kinases exist in a dynamic equilibrium between active and inactive states, which are characterized by the conformation of key structural elements such as the activation loop and the DFG (Asp-Phe-Gly) motif. Inhibitors can be designed to selectively bind to and stabilize either the active (DFG-in) or inactive (DFG-out) conformation.

While specific studies detailing the conformational changes induced by This compound are not available, research on similar kinase inhibitors provides valuable insights. The binding of inhibitors to the ATP site can lead to ordering of the activation loop, either in a state competent for catalysis or in an inactive conformation where it blocks substrate access. For example, some inhibitors induce a "DFG-out" flip, where the aspartate and phenylalanine residues of the DFG motif move, creating a new hydrophobic pocket that can be exploited for enhanced inhibitor affinity and selectivity.

Molecular dynamics simulations of 7-azaindole derivatives binding to the SARS-CoV-2 spike protein have shown that ligand binding can induce significant conformational changes in the protein-receptor complex, affecting the stability of key interactions. In another study, the binding of an inhibitor to DapE enzymes triggered a major conformational change, with a catalytic domain rotation of approximately 50°. Such large-scale conformational rearrangements, while not always the case, highlight the dynamic nature of protein-ligand interactions.

The ability of a 4-azaindole derivative to induce or select for a particular protein conformation is a key determinant of its pharmacological profile. The specific substitution pattern of This compound would influence the energetic landscape of the protein-ligand complex, thereby favoring a particular conformational state of the target protein. Further computational and structural studies are necessary to fully elucidate these specific effects.

Future Perspectives and Emerging Avenues in 3 Acetyl 5 Chloro 4 Azaindole Research

Rational Design Principles for Enhanced Target Selectivity and Potency

The strategic modification of the 3-Acetyl-5-chloro-4-azaindole scaffold is a key area of future research, with a focus on fine-tuning its interaction with biological targets to improve both potency and selectivity. The substitution of an indole (B1671886) core with an azaindole is a recognized strategy to modulate key compound properties such as solubility, pKa, lipophilicity, and binding to a molecular target. researchgate.net This modification can be a valuable tool in the drug discovery process. researchgate.net

Structure-activity relationship (SAR) studies will continue to be pivotal in guiding the rational design of new derivatives. For instance, in the development of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors, the replacement of an indole with a 4-azaindole (B1209526) scaffold was designed to lower the lipophilicity (logD). nih.gov This substitution resulted in equipotent PAK1 inhibition with a two-fold improvement in cellular potency. nih.gov Further SAR studies on this 4-azaindole series led to analogs with superior biochemical activity and significant selectivity for group I over group II PAKs. nih.gov

A key principle in rational design is the exploitation of subtle differences in the ATP-binding sites of protein kinases to achieve selectivity. For example, in the design of Aurora-A selective inhibitors based on an imidazo[4,5-b]pyridine scaffold, structural knowledge of ligand-protein interactions formed the basis of the design principle. acs.org This led to the discovery of derivatives with a high degree of selectivity for Aurora-A over the closely related Aurora-B kinase in both biochemical and cellular assays. acs.org Similar principles can be applied to the this compound core to develop inhibitors with high selectivity for their intended targets.

Future design strategies will likely involve computational modeling and X-ray crystallography to visualize and understand the binding modes of this compound derivatives within the active site of their target proteins. This structural information will enable the precise placement of functional groups to enhance binding affinity and selectivity, while minimizing off-target effects.

Application of Fragment-Based Drug Discovery (FBDD) Strategies to 4-Azaindoles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for the development of potent small-molecule compounds, starting from small, low-molecular-weight fragments that bind weakly to the target. nih.govyoutube.com This methodology offers several advantages over traditional high-throughput screening (HTS) and is particularly well-suited for scaffolds like 4-azaindole. The 7-azaindole (B17877) scaffold, a close structural relative of 4-azaindole, has been successfully utilized in FBDD, leading to approved drugs such as Pexidartinib and Vemurafenib. nih.gov

The core principle of FBDD involves identifying small chemical fragments that bind to a biological target and then optimizing these fragments into more potent, drug-like molecules. youtube.com The initial fragments typically follow the "rule of three," having a molecular weight below 300 Da, a logP of less than 3, and a limited number of hydrogen bond donors and acceptors. biosolveit.de These fragments often form high-quality interactions with the protein target. biosolveit.de

The process of evolving a fragment into a lead compound can follow several strategies, including:

Fragment Growing: This involves adding chemical moieties to the initial fragment to extend its interactions into adjacent binding pockets. biosolveit.de

Fragment Linking: This strategy connects two or more fragments that bind to different, nearby sites on the target protein. biosolveit.de

The 4-azaindole core of this compound represents an excellent starting point for FBDD. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, providing a key interaction point with the target protein. High-throughput screening of fragment libraries against a specific target can identify 4-azaindole-containing fragments as initial hits. These hits can then be elaborated upon using the principles of fragment growing and linking to develop highly potent and selective inhibitors.

A critical aspect of FBDD is the use of biophysical techniques to detect the weak binding of fragments. Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying and characterizing fragment hits. youtube.com

Development of Novel Synthetic Methodologies for Diverse this compound Derivatives

The exploration of the full therapeutic potential of the this compound scaffold is intrinsically linked to the development of versatile and efficient synthetic methodologies. The ability to readily synthesize a diverse library of derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. In recent years, significant progress has been made in the synthesis of azaindoles, which can be leveraged for the creation of novel this compound analogs. rsc.org

Advances in metal-catalyzed cross-coupling reactions have provided powerful tools for the functionalization of the azaindole core. researchgate.net Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are key for introducing a wide range of substituents at various positions of the 4-azaindole ring system. nih.gov However, the heteroatom-rich nature of azaindoles can sometimes interfere with these catalytic processes. nih.gov Therefore, a continuing area of research is the development of robust catalytic systems that can tolerate the inherent reactivity of the azaindole nucleus, often avoiding the need for protecting groups. nih.gov

The synthesis of the 4-azaindole core itself can be approached through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrrole precursor. rsc.org Novel synthetic routes that offer improved yields, regioselectivity, and milder reaction conditions are continuously being sought. For instance, a patented method for the synthesis of 5-chloro-7-azaindole involves a multi-step process starting from 2-amino-3-picoline. google.com

Furthermore, the introduction and modification of the 3-acetyl group is another important aspect of synthetic development. While Friedel-Crafts acylation is a common method for introducing acetyl groups to indole rings, regioselectivity can be a challenge. researchgate.net Research into more selective and efficient acylation methods for the 4-azaindole scaffold will be beneficial.

Future synthetic efforts will likely focus on:

Late-stage functionalization: Developing methods to introduce chemical diversity in the final steps of the synthesis, allowing for the rapid generation of a wide range of analogs from a common intermediate.

Flow chemistry: Utilizing continuous flow technologies for safer, more efficient, and scalable synthesis of this compound and its derivatives.

Photoredox catalysis: Exploring visible-light-mediated reactions for novel bond formations on the azaindole scaffold under mild conditions.

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound and its derivatives, the integration of systems biology and multi-omics data presents a powerful and emerging avenue of research. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. frontiersin.org By combining data from various "omics" platforms, researchers can build a more complete picture of how a compound affects cellular networks.

The primary omics technologies that can be applied in this context include:

Genomics: The study of the complete set of DNA (genome) of an organism.

Transcriptomics: The analysis of the complete set of RNA transcripts (transcriptome) in a cell or organism.

Proteomics: The large-scale study of proteins, particularly their structures and functions.

Metabolomics: The scientific study of the set of metabolites present within an organism, cell, or tissue. nih.gov

By treating cells or organisms with this compound derivatives and subsequently analyzing the changes across these different omics levels, researchers can identify the specific pathways and networks that are modulated by the compound. For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment, while proteomic analysis can identify changes in protein expression and post-translational modifications. Metabolomic profiling can then show the downstream effects on metabolic pathways.

The integration of these large datasets requires sophisticated bioinformatics and computational tools to identify meaningful patterns and generate new hypotheses. frontiersin.org This multi-omics approach can help to:

Elucidate the mechanism of action: By identifying the key molecular players and pathways affected by the compound.

Discover novel targets: By revealing unexpected biological activities.

Identify biomarkers: For predicting response or resistance to treatment.

Understand potential off-target effects: By providing a global view of the compound's cellular impact.

The application of systems biology and multi-omics integration is still a developing field, but it holds immense promise for advancing our understanding of the therapeutic potential of compounds like this compound.

Q & A

Basic: What are the key considerations in synthesizing 3-Acetyl-5-chloro-4-azaindole?

Answer: Synthesis requires precise control over regioselective chlorination and acetylation. A common approach involves:

  • Regioselective Chlorination : Using N-oxide intermediates to direct chlorination to the 5-position of the azaindole core, as demonstrated in analogous 7-azaindole systems .
  • Acetylation : Introducing the acetyl group at the 3-position via Friedel-Crafts acylation or palladium-catalyzed coupling, ensuring minimal side reactions.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product (CAS 1260384-24-4, molecular formula C₉H₇ClN₂O, MW 194.62) .

Advanced: How can researchers address regioselectivity challenges during functionalization of this compound?

Answer: Regioselectivity is influenced by electronic and steric factors:

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites by analyzing electron density distribution and frontier molecular orbitals.
  • Protecting Groups : Temporarily block reactive positions (e.g., using tert-butoxycarbonyl [Boc] groups) to direct reactions to desired sites.
  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd or Cu) to control cross-coupling reactions, as seen in similar azaindole derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer: Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at C3, chlorine at C5).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (194.62 g/mol) and isotopic patterns for chlorine .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer: Discrepancies may arise from solvent choice or degradation pathways:

  • Controlled Stability Studies : Conduct accelerated stability tests (pH 1–13, 25–60°C) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the acetyl group).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (recommended: 2–8°C in inert atmosphere) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer: It serves as a versatile intermediate:

  • Kinase Inhibitor Development : The azaindole scaffold is prevalent in inhibitors targeting ATP-binding pockets (e.g., JAK2 or CDK kinases).
  • Structure-Activity Relationship (SAR) Studies : Modifications at the 3-acetyl or 5-chloro positions optimize potency and selectivity .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis of this compound?

Answer: Scale-up challenges include side reactions (e.g., over-chlorination):

  • Process Optimization : Use flow chemistry to control reaction exothermicity and mixing efficiency.
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates in real time .

Basic: What safety protocols are essential when handling this compound?

Answer: Follow hazard guidelines for chlorinated heterocycles:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize chlorinated byproducts before disposal in accordance with EPA guidelines .

Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Answer: Combine multiple approaches:

  • Molecular Dynamics (MD) Simulations : Study solvent effects and transition states.
  • Docking Studies : Predict binding affinities for drug design applications.
  • Machine Learning : Train models on existing azaindole reaction datasets to forecast yields/selectivity .

Basic: How should researchers validate synthetic yields of this compound across different laboratories?

Answer: Standardize protocols:

  • Interlaboratory Comparisons : Share reference samples and replicate reaction conditions (temperature, solvent ratios).
  • Quality Control : Use certified reference materials (CRMs) and validate purity via orthogonal methods (NMR, HPLC) .

Advanced: What ethical considerations apply to patenting derivatives of this compound?

Answer: Ensure compliance with:

  • Intellectual Property (IP) Laws : Disclose novel synthetic routes or applications in patent filings.
  • Safety Reporting : Document toxicity data for regulatory submissions (e.g., REACH, FDA).
  • Academic Integrity : Cite prior art and avoid infringing on existing patents for azaindole-based compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.